
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethoxy group at position 4, a methyl group at position 2, and an ethyl ester group at position 5 of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out in ethanol, and the mixture is heated to reflux for several hours. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.
Esterification: The resulting intermediate undergoes esterification to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
7389-16-4 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-9-8(10(13)15-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3 |
InChIキー |
LKLZPIURRRSAAU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
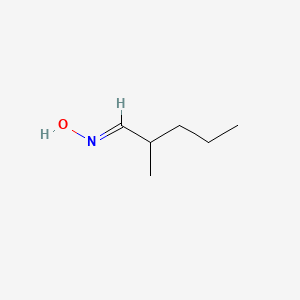
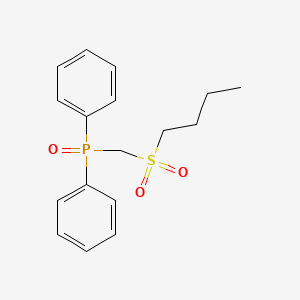

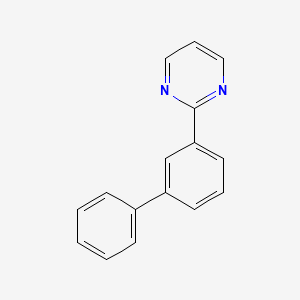
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
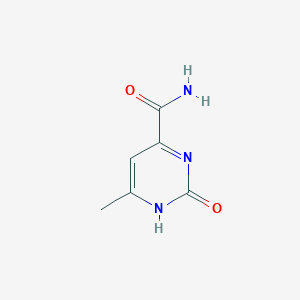
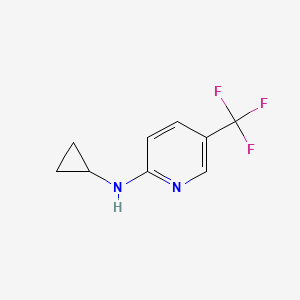

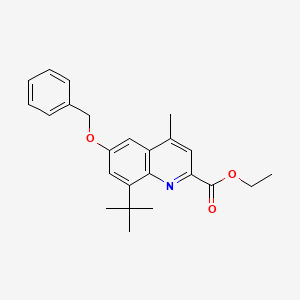
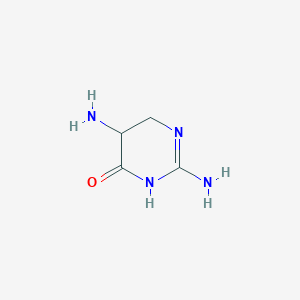
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

